5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile
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Overview
Description
5-Methyl-6,7-dihydropyrazolo[1,5-a]thieno[3,2-e]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H8N4S and a molecular weight of 216.26 . It is widely represented in medicinal chemistry as it is a structural analog of purines .
Synthesis Analysis
The synthesis of pyrazolo thieno pyrimidin-5 (4H)-ones intermediates, which are related to this compound, involves halogenation, reduction, and alkylation reactions . The results of these reactions can vary depending on the function/group bound at position 3 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can include hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . The outcomes of these reactions can vary depending on the specific conditions and reactants used.Physical and Chemical Properties Analysis
This compound is a white solid with a melting point of 332–334 °C . Its spectroscopic properties have been analyzed using 1H NMR, 13C NMR, IR, and MS .Scientific Research Applications
Antitumor and Antimicrobial Applications
- A study explored the synthesis of pyranopyrazolo N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives, demonstrating promising antitumor and antimicrobial agents. Compounds exhibited high activity against human cancer cell lines and both Gram-negative and Gram-positive bacteria, highlighting its significant potential in medical research (Hafez & El-Gazzar, 2015).
Corrosion Inhibition
- Research on the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-Steel surface in HCl showed that compounds derived from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile effectively inhibit corrosion, suggesting applications in materials science and engineering (Abdel Hameed et al., 2020).
Anti-Inflammatory and Analgesic Activities
- A series of pyrazolylpyridin-2-ones were synthesized and tested for their anti-inflammatory and analgesic activities. Some compounds displayed potent activity, indicating their potential for developing new therapeutic agents (Ismail et al., 2007).
Antiviral Activity
- The synthesis and screening of novel Pyrazolopyrimidine Nucleoside Derivatives against the Avian Influenza Virus (H5N1) revealed moderate antiviral activity, presenting a potential avenue for antiviral drug development (Rashad et al., 2010).
PET Tumor Imaging
- An 18F-labeled pyrazolo[1,5-a]pyrimidine derivative was designed and prepared as a radiotracer candidate for tumor detection with positron emission tomography (PET), demonstrating the compound's utility in diagnostic imaging and potentially improving cancer detection and management (Xu et al., 2012).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
Pyrimidine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
Thienopyrimidine derivatives, including this compound, hold a unique place in medicinal chemistry and drug development . They have various biological activities and are structural analogs of purines . Therefore, they could be further explored for their potential therapeutic applications, particularly as anticancer agents .
Properties
IUPAC Name |
7-methyl-3-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-6-8-2-3-15-10(8)14-9(13-6)7(4-11)5-12-14/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAZVWJOQANGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=C1CCS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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